REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.CN(C)C1C=CC=CC=1.[C:20]([C:23]1[CH:31]=[C:27](C(Cl)=O)[C:26]([OH:32])=[C:25](C(=O)C)[C:24]=1[OH:36])(=[O:22])C.Cl.[OH-].[Na+]>CC(C)=O>[Cl:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([Cl:10])[C:5]=1[OH:9])[NH:1][C:20](=[O:22])[C:23]1[CH:31]=[CH:27][C:26]([OH:32])=[CH:25][C:24]=1[OH:36] |f:4.5|
|
Name
|
diacetyl-β-resorcyloyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(C(C(=O)Cl)=C1)O)C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)Cl)O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling at 0°-4° C.
|
Type
|
WAIT
|
Details
|
After several hours
|
Type
|
CUSTOM
|
Details
|
was subjected to evaporation under reduced pressure until the volume
|
Type
|
ADDITION
|
Details
|
The resultant solution was added to 1 liter of 4 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
STIRRING
|
Details
|
stirred for several hours at room temperature
|
Type
|
CUSTOM
|
Details
|
gave precipitate which
|
Type
|
CUSTOM
|
Details
|
was recrystallized in aqueous acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC(C2=C(C=C(C=C2)O)O)=O)C=C(C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |